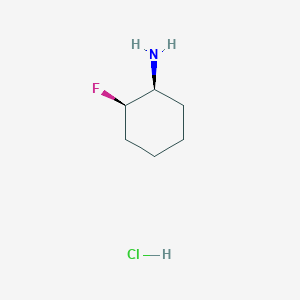

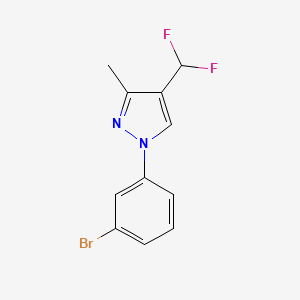

N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide” can undergo would depend on the reaction conditions and reagents used.Applications De Recherche Scientifique

Novel Synthetic Routes

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which can be related to the synthesis of compounds like N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, has been developed. This methodology, involving the classical Meinwald rearrangement, provides a high-yielding route to both anthranilic acid derivatives and oxalamides, indicating its significance in the synthesis of complex organic molecules (Mamedov et al., 2016).

Structural Studies and Applications

The structural study of related compounds, such as 3t-isopropyl-2r,6c-diphenyl-4-oxopiperidinium nitrate and N-benzoyl-3t-isopropyl-2r,6c-diphenylpiperidin-4-one oxime, demonstrates the versatility of the piperidine scaffold in designing novel molecules with potential biological or catalytic applications. The detailed crystallographic analysis provides insights into the conformations and configurations that could influence the reactivity and interaction of such compounds (Vimalraj et al., 2010).

Biologically Promising Analogues

Research into the total synthesis of complex molecules like Spirotryprostatin A, which may share synthetic or structural similarities with N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, has led to the discovery of biologically active analogues. Such studies underscore the importance of synthetic chemistry in generating new compounds for biological evaluation, highlighting the potential therapeutic applications of these molecules (Edmondson et al., 1999).

Electrocatalytic Applications

The exploration of N-oxyl compounds, including those related to the piperidine structure, in electrocatalytic reactions, offers a new dimension to the utility of such compounds. These studies reveal the potential of N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide analogues in facilitating selective oxidation reactions, a crucial aspect of green chemistry (Nutting et al., 2018).

Material Science and Polymers

The development of novel carriers for dermal and topical drug delivery vehicles showcases the application of related compounds in material science. Organogels formed from bis-(aminoalcohol)oxalamides, for instance, demonstrate the potential of using such molecular frameworks in creating drug delivery systems, indicating a wide array of applications beyond conventional chemistry (Uzan et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-11(2)17-15(21)16(22)18-12-6-5-7-13(10-12)19-9-4-3-8-14(19)20/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRJQXCRNOOCDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2675634.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2675637.png)

![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2675643.png)

![3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2675648.png)

![N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B2675649.png)

![2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2675653.png)

![[4-(Benzylamino)oxan-4-yl]methanol](/img/structure/B2675654.png)

![5-(Morpholin-4-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2675656.png)